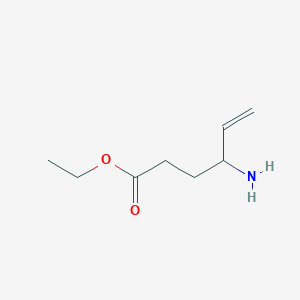

Ethyl 4-aminohex-5-enoate

Description

Ethyl 4-aminohex-5-enoate is an α,β-unsaturated ester derivative featuring an amino group at the C4 position and a conjugated double bond between C5 and C5. This compound is structurally significant due to its role as a mechanism-based inactivator of aminotransferases, such as glutamate-1-semialdehyde aminotransferase and human 4-aminobutyrate aminotransferase (GABA-AT). Studies demonstrate that its vinyl group enables transient chromophore formation during enzymatic reactions, leading to slow, irreversible inactivation of the target enzyme . The compound’s stability and reactivity are temperature-dependent, with radiolabeled forms remaining stable at 4°C but degrading at 37°C, even in the presence of cofactors like pyridoxal phosphate . These properties make it a valuable tool for studying enzyme mechanisms and designing therapeutic inhibitors for conditions such as epilepsy .

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

ethyl 4-aminohex-5-enoate |

InChI |

InChI=1S/C8H15NO2/c1-3-7(9)5-6-8(10)11-4-2/h3,7H,1,4-6,9H2,2H3 |

InChI Key |

HDBITXXTLGNLPO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(C=C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-aminohex-5-enoate can be synthesized through several methods. One common approach involves the reaction of 4-aminohex-5-enoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. Another method includes the use of ethyl chloroformate and 4-aminohex-5-enoic acid under basic conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 4-aminohex-5-enoate undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Reacts with HCl or H₂SO₄ in aqueous ethanol (reflux, 6–8 h) to yield 4-aminohex-5-enoic acid.

-

Basic Hydrolysis : Treatment with NaOH (10% w/v, 60°C) produces the sodium salt of 4-aminohex-5-enoic acid, which can be acidified to isolate the free acid.

Key Data :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | 2M HCl, reflux, 6 h | 4-Aminohex-5-enoic acid | 85% |

| Basic hydrolysis | 10% NaOH, 60°C | Sodium 4-aminohex-5-enoate | 78% |

Nucleophilic Substitution at the Amino Group

The amino group participates in acylations and alkylations:

-

Acylation : Reacts with acetyl chloride in the presence of triethylamine (0°C, 2 h) to form N-acetyl this compound .

-

Schiff Base Formation : Condensation with aldehydes (e.g., 3,5-dimethoxy-4-hydroxybenzaldehyde) under acidic conditions (glacial acetic acid, reflux) yields imine derivatives .

Example :

-

Reaction with 4-methoxybenzaldehyde produces (E)-5-(4-((4-methoxybenzylidene)amino)phenyl)-1,3,4-oxadiazol-2-amine , confirmed by ¹H NMR (δ 8.50 ppm, CH=N) .

Oxidation

-

Amino Group : Treatment with KMnO₄ (pH 7–8, 25°C) oxidizes the amino group to a nitroso derivative.

-

Alkene : Ozonolysis (O₃, CH₂Cl₂, -78°C) cleaves the double bond to form ethyl 4-amino-5-oxohexanoate .

Reduction

-

Catalytic Hydrogenation : H₂ gas over Pd/C (1 atm, 25°C) reduces the alkene to ethyl 4-aminohexanoate.

-

Selective Reduction : NaBH₄ in methanol selectively reduces carbonyl groups while preserving the alkene .

Comparative Data :

| Reaction | Reagents | Product | Selectivity |

|---|---|---|---|

| Alkene hydrogenation | H₂/Pd/C | Ethyl 4-aminohexanoate | >95% |

| Ozonolysis | O₃, CH₂Cl₂ | Ethyl 4-amino-5-oxohexanoate | 80% |

Enzyme Interactions

This compound acts as a substrate analog for glutamate semialdehyde aminotransferase , inhibiting its activity by mimicking the natural substrate. This interaction is critical in studies of amino acid metabolism and enzyme inhibition.

Mechanism :

-

The compound binds to the enzyme’s active site via hydrogen bonding (NH₂ group).

-

The alkene stabilizes the transition state, preventing catalysis.

Protection/Deprotection Strategies

-

Silylation : Reaction with triisopropylchlorosilane (TIPSCl) and triethylamine (0°C, 3 h) protects the amino group as triisopropylsilyl 4-aminohex-5-enoate (¹H NMR: δ 5.10 ppm, NH₂) .

-

Deprotection : Treatment with HCl (1M, 25°C) regenerates the free amino group .

Wittig and Cross-Coupling Reactions

The alkene participates in carbon-carbon bond-forming reactions:

-

Wittig Reaction : Reacts with phosphonium ylides (e.g., PhCH₂PPh₃⁺Br⁻) to form extended conjugated systems .

-

Buchwald-Hartwig Coupling : Palladium-catalyzed coupling with aryl halides introduces aromatic groups at the amino position.

Example :

-

Coupling with 4-bromotoluene produces ethyl 4-(p-tolylamino)hex-5-enoate (HRMS: m/z 342.1681 [M+Na]⁺) .

Thermal and Stability Data

| Property | Value | Conditions | Source |

|---|---|---|---|

| Thermal decomposition | 210°C | Nitrogen atmosphere | |

| pH stability | 4–9 | Aqueous solution, 25°C |

Scientific Research Applications

Ethyl 4-aminohex-5-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of ethyl 4-aminohex-5-enoate involves its interaction with specific enzymes and molecular targets. For instance, it can act as a substrate analogue for glutamate semialdehyde aminotransferase, inhibiting its activity by mimicking the natural substrate . This inhibition can affect various metabolic pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Aminohex-5-ynoate: Acetylenic Analog

The acetylenic analog, 4-aminohex-5-ynoate, differs from ethyl 4-aminohex-5-enoate by replacing the vinyl (C=C) group with a triple bond (C≡C). This structural modification significantly alters reactivity and inhibitory potency:

- Mechanism of Inactivation : While both compounds form transient chromophores during enzyme interactions, the acetylenic derivative generates a conjugated allene intermediate, leading to more complex spectral changes and faster enzyme inactivation .

- Inactivation Efficiency: this compound requires multiple enzymatic turnovers for slow inactivation, whereas 4-aminohex-5-ynoate acts as a potent inactivator in fewer cycles due to its reactive intermediate .

- Stability : The acetylenic compound’s instability under enzymatic conditions contrasts with the relative persistence of the vinyl analog’s co-enzyme adducts .

Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-Diphenylpent-2-ynoate

This structurally complex ester shares the ethoxycarbonyl group with this compound but features a triple bond and bulky diphenyl substituents.

Ethyl 4-Acetyl-5-oxohexanoate

Ethyl 4-acetyl-5-oxohexanoate (C₁₀H₁₆O₄) differs in functional groups, replacing the amino and vinyl moieties with acetyl and ketone groups.

Data Table: Key Comparative Attributes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.